molecular formula C21H45NO2 B8702874 3-(Octadecylamino)propane-1,2-diol CAS No. 28900-95-0

3-(Octadecylamino)propane-1,2-diol

Cat. No. B8702874
CAS RN: 28900-95-0
M. Wt: 343.6 g/mol
InChI Key: ULIKETKXKSFNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Octadecylamino)propane-1,2-diol is a useful research compound. Its molecular formula is C21H45NO2 and its molecular weight is 343.6 g/mol. The purity is usually 95%.
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properties

CAS RN

28900-95-0

Molecular Formula

C21H45NO2

Molecular Weight

343.6 g/mol

IUPAC Name

3-(octadecylamino)propane-1,2-diol

InChI

InChI=1S/C21H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-21(24)20-23/h21-24H,2-20H2,1H3

InChI Key

ULIKETKXKSFNTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCC(CO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Octadecylamine (18 g) was dissolved in 200 ml methanol and heated to 60° C. Glycidol (4.95 g) was added dropwise under constant stirring over one and half hours. The reaction mixture was kept under reflux for one additional hour, and then cooled to room temperature, and evaporated to dryness, resulting in 22 g white solid material. This was then recrystallized from hexane, to yield ODP, mp 81°-83° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Octadecylamine (9.09 g, 0.034 mole) was dissolved in absolute ethanol. Glycidol (5.00 g, 0.068 mole) was added to the amine dropwise. The reaction solution was refluxed under nitrogen for 4 hours and then was stirred overnight at room temperature. A white solid was obtained (crude yield=10.8 g). The solid was recrystalized from hot hexane. (Yield=6.9 g).
Quantity
9.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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